4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
The compound you’re interested in is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods might provide a starting point for the synthesis of the compound you’re interested in.Scientific Research Applications
Heterocyclic Chemistry and Compound Metallation
The study of π-deficient heterocyclic compounds, including fluorinated pyridines, reveals significant advancements in metallation techniques. For example, the chemoselective lithiation of fluoropyridines at low temperatures using specific lithiating agents allows for regioselective modifications. These advancements facilitate the synthesis of disubstituted pyridines, demonstrating the utility of fluorinated heterocycles in synthetic chemistry (Marsais & Quéguiner, 1983).
Dye Synthesis and Optical Properties
Fluorinated heterocycles are crucial in the development of high-quality dyes, showcasing applications in various fields such as photovoltaics and biomedical imaging. The synthesis, reactivity, and optical properties of diketopyrrolopyrroles, closely related to the chemical family of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, highlight the importance of fluorinated compounds in creating advanced materials with desirable optical characteristics (Grzybowski & Gryko, 2015).
Kinase Inhibitor Development
The versatility of pyrazolo[3,4-b]pyridine scaffolds, akin to this compound, is highlighted in the design of kinase inhibitors. These compounds demonstrate multiple binding modes to kinases, underscoring the potential of fluorinated heterocycles in medicinal chemistry for developing targeted therapies (Wenglowsky, 2013).
Environmental and Biological Stability of Fluoropolymers
Fluoropolymers, including those derived from fluorinated heterocycles, exhibit remarkable stability and resistance to degradation, making them of low concern for environmental and biological systems. Their unique properties differentiate them from other polymeric materials, indicating the safe use of such materials in various applications (Henry et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function through signal transduction pathways that, when activated, result in various cellular responses . By inhibiting FGFRs, the compound can disrupt these pathways and alter the cellular responses they control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in regulating a variety of cellular processes, including cell proliferation and migration, angiogenesis, and organ development . Abnormal activation of this pathway is associated with the progression and development of several types of cancers .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of certain cancer cells .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has been reported to have potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
Its potent activity against FGFR1, 2, and 3 suggests that it may exert its effects at the molecular level by inhibiting these enzymes .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMCEQYXZJMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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